molecular formula C13H19NO4S B2960922 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide CAS No. 898425-84-8

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Cat. No.: B2960922
CAS No.: 898425-84-8
M. Wt: 285.36
InChI Key: XMVLAFAPNAMHLF-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol. This compound is characterized by its unique structure, which includes a furan ring, a butyl group, and a dioxidotetrahydrothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide typically involves the following steps:

  • Furan-2-carboxylic acid: is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) .

  • Butylamine: is then introduced to form the butylamide derivative.

  • The resulting intermediate is reacted with 1,1-dioxidotetrahydrothiophene-3-ylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the dioxidotetrahydrothiophene moiety can be further oxidized to form sulfones.

  • Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.

  • Substitution: The furan ring can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic reagents like bromine (Br2) or acyl chlorides can be employed.

Major Products Formed:

  • Oxidation: Sulfones and sulfoxides.

  • Reduction: Reduced derivatives with fewer oxygen atoms.

  • Substitution: Brominated or acylated derivatives of the furan ring.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can be compared to other similar compounds, such as:

  • N-ethyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

  • N-propyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

These compounds share structural similarities but differ in their alkyl chain length and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-2-3-7-14(11-6-9-19(16,17)10-11)13(15)12-5-4-8-18-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVLAFAPNAMHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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